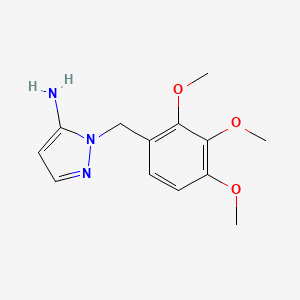![molecular formula C22H28N4O3S B2719792 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide CAS No. 2034327-94-9](/img/structure/B2719792.png)
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is a complex organic compound that features an intricate structure comprising various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide involves several steps:
Preparation of the benzo[c][1,2,5]thiadiazol intermediate: : Starting from 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide through nitration, reduction, and diazotization processes.
Attachment to piperidinyl group: : Conducting a nucleophilic substitution reaction where the piperidine ring is introduced.
Formation of the final compound: : Acylation of the resultant compound with N-phenethylacetamide under specific reaction conditions to form the final product.
Industrial Production Methods
Large-scale production of this compound often involves the use of continuous flow reactors to enhance reaction efficiency and purity. Solvents and catalysts are optimized to minimize by-products and ensure high yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily due to the presence of the amide group.
Reduction: : Specific regions, especially the nitro group, are susceptible to reduction.
Substitution: : Halogenation and other electrophilic substitution reactions are also feasible.
Common Reagents and Conditions
Oxidation: : Utilizing agents like potassium permanganate.
Reduction: : Common reagents include palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: : Using halogens or other electrophiles in the presence of suitable catalysts.
Major Products
Oxidation yields corresponding carboxylic acids or N-oxides.
Reduction may produce amines or alcohol derivatives.
Substitution leads to halogenated products or various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
This compound is highly valued in research due to its versatile properties:
Chemistry: : As a building block in organic synthesis and development of new materials.
Biology: : Potential use in studying enzyme interactions and inhibitor design.
Medicine: : Exploration as a pharmacophore in drug development, especially for its potential therapeutic properties.
Industry: : Possible applications in the production of advanced polymers or as a precursor in fine chemical synthesis.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Interaction with cellular signaling pathways, influencing biological responses.
Comparación Con Compuestos Similares
Uniqueness
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is distinct in its combination of the benzo[c][1,2,5]thiadiazol structure with the piperidinyl and N-phenethylacetamide groups, which confer unique chemical and biological properties.
Similar Compounds
2-(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)-N-phenethylacetamide: : Lacks the methyl and dioxido groups, resulting in different reactivity.
N-phenethylacetamide derivatives: : With varied substituents on the benzo[c][1,2,5]thiadiazol moiety.
Propiedades
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-24-20-9-5-6-10-21(20)26(30(24,28)29)19-12-15-25(16-13-19)17-22(27)23-14-11-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVMMVCEHYTEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2719711.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)

![2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2719714.png)



![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2719722.png)
![N-(furan-2-ylmethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719724.png)


![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)
